molecular formula C14H16N2O4Pd B15250030 Diacetato(2,2'-bipyridine)palladium(II)

Diacetato(2,2'-bipyridine)palladium(II)

Cat. No.: B15250030
M. Wt: 382.7 g/mol
InChI Key: YQTVCXAOHRANEN-UHFFFAOYSA-N
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Description

Diacetato(2,2’-bipyridine)palladium(II) is a coordination compound that features a palladium(II) center coordinated to two acetate ligands and one 2,2’-bipyridine ligand. This compound is of significant interest due to its versatile applications in catalysis, materials science, and medicinal chemistry. The unique coordination environment around the palladium center imparts distinct chemical properties that make it suitable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacetato(2,2’-bipyridine)palladium(II) typically involves the reaction of palladium(II) acetate with 2,2’-bipyridine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme can be represented as follows:

Pd(OAc)2+bpyPd(OAc)2(bpy)\text{Pd(OAc)}_2 + \text{bpy} \rightarrow \text{Pd(OAc)}_2(\text{bpy}) Pd(OAc)2​+bpy→Pd(OAc)2​(bpy)

where Pd(OAc)₂ is palladium(II) acetate and bpy is 2,2’-bipyridine. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for Diacetato(2,2’-bipyridine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diacetato(2,2’-bipyridine)palladium(II) undergoes various types of chemical reactions, including:

    Substitution Reactions: The acetate ligands can be substituted by other ligands such as halides, phosphines, or amines.

    Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, particularly in cross-coupling reactions.

    Coordination Reactions: The 2,2’-bipyridine ligand can coordinate to other metal centers, forming multinuclear complexes.

Common Reagents and Conditions

Common reagents used in reactions with Diacetato(2,2’-bipyridine)palladium(II) include halides (e.g., NaCl, KBr), phosphines (e.g., triphenylphosphine), and amines (e.g., pyridine). Reaction conditions vary depending on the desired transformation but often involve heating and the use of organic solvents.

Major Products

The major products formed from reactions involving Diacetato(2,2’-bipyridine)palladium(II) depend on the specific reaction type. For example, substitution reactions with halides yield halopalladium complexes, while oxidative addition reactions can produce palladium(IV) intermediates.

Mechanism of Action

The mechanism of action of Diacetato(2,2’-bipyridine)palladium(II) involves its ability to coordinate to various substrates and facilitate chemical transformations. In catalytic processes, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps. In biological systems, the compound can bind to DNA, disrupting its structure and function, which can lead to cell death . The molecular targets and pathways involved include DNA binding and inhibition of DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Diacetato(1,10-phenanthroline)palladium(II): Similar coordination environment but with 1,10-phenanthroline instead of 2,2’-bipyridine.

    Dichloro(2,2’-bipyridine)palladium(II): Contains chloride ligands instead of acetate.

    Diacetato(2,2’-bipyridine)platinum(II): Platinum analog with similar coordination but different metal center.

Uniqueness

Diacetato(2,2’-bipyridine)palladium(II) is unique due to its specific combination of ligands, which imparts distinct reactivity and stability. The presence of both acetate and 2,2’-bipyridine ligands allows for versatile coordination chemistry and catalytic activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H16N2O4Pd

Molecular Weight

382.7 g/mol

IUPAC Name

acetic acid;palladium;2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H8N2.2C2H4O2.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4);

InChI Key

YQTVCXAOHRANEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=NC(=C1)C2=CC=CC=N2.[Pd]

Origin of Product

United States

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